

Application Notes for N,N-Dimethylundecylamine as a Surfactant

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Compound of Interest

Compound Name: *N,N-Dimethylundecylamine*

CAS No.: 17373-28-3

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of **N,N-Dimethylundecylamine** and its closely related analogs as versatile surfactants. While **N,N-Dimethylundecylamine** (C11) is the specified topic, the broader class of N,N-Dimethylalkylamines, particularly the well-documented C10 (N,N-Dimethyldecylamine) and C12 (N,N-Dimethyldodecylamine) homologs, serve as primary exemplars. The principles, synthesis routes, and application protocols detailed herein are fundamentally applicable to the C11 variant. This guide covers the synthesis of the parent amine and its derivative amine oxide, its role as a nanoparticle capping agent, its utility as a penetration enhancer in topical drug delivery systems, and methods for its physicochemical and biological characterization.

Introduction to N,N-Dimethylalkylamines

N,N-Dimethylalkylamines are a class of tertiary amines characterized by a long, hydrophobic alkyl chain and a hydrophilic dimethylamino head group. This amphiphilic structure imparts surfactant properties, allowing them to reduce surface tension and form micelles in solution. These molecules are primarily used as intermediates in the synthesis of more potent surfactants, including quaternary ammonium compounds (quats) and amine oxides, which find widespread use in industrial and consumer products.^{[1][2]}

The parent amines, such as **N,N-Dimethylundecylamine**, are pH-sensitive. In acidic conditions, the tertiary amine group is protonated, and the molecule behaves as a cationic surfactant. In their unprotonated form, they are non-ionic. This versatility, combined with their role as precursors to other surfactant types, makes them valuable in diverse fields. Their derivatives, N,N-Dimethylalkylamine N-oxides, are particularly noteworthy for their excellent foam-boosting, stabilizing, and antimicrobial properties in personal care products and detergents.^{[3][4]}

Physicochemical Characteristics

The length of the alkyl chain is a critical determinant of the surfactant's properties. An increase in chain length generally enhances hydrophobicity, which affects key parameters like the critical micelle concentration (CMC) and solubility.

Property	N,N-Dimethyldecylamine (C10)	N,N-Dimethylundecylamine (C11)	N,N-Dimethyldodecylamine (C12)
Molecular Formula	C ₁₂ H ₂₇ N	C ₁₃ H ₂₉ N	C ₁₄ H ₃₁ N
Molecular Weight	185.35 g/mol	199.38 g/mol	213.40 g/mol [1]
CAS Number	1120-24-7	7433-21-8	112-18-5[1]
Appearance	Colorless to yellow liquid	Colorless to yellow liquid	Clear yellow liquid[2]
Boiling Point	~235 °C	Not readily available	80-82 °C (at reduced pressure)[1]
Density	~0.77 g/mL	Not readily available	~0.787 g/mL[1]
Solubility	Insoluble in water	Insoluble in water	Insoluble in water[2]

Synthesis Protocols

Protocol 1: Synthesis of N,N-Dimethyldodecylamine (DDA)

This protocol describes a cost-effective synthesis from dodecylamine using the Eschweiler-Clarke reaction, which is a reductive amination using formic acid and formaldehyde.[4]

Causality: Formic acid acts as the reducing agent, while formaldehyde provides the methyl groups. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate, resulting in the dimethylated amine. This method avoids the use of more expensive and hazardous alkylating agents like methyl iodide.

Materials:

- Dodecylamine (Primary Amine)
- Formic Acid (88%)
- Formaldehyde (37% aqueous solution)

- Round-bottom flask with reflux condenser
- Ice bath and heating mantle

Procedure:

- Place dodecylamine (e.g., 0.1 mol) in a round-bottom flask and cool in an ice bath.
- Slowly add formic acid (e.g., 0.25 mol) dropwise with stirring until a clear solution is obtained. The initial reaction is exothermic.
- To this solution, add formaldehyde (e.g., 0.22 mol).
- Fit the flask with a reflux condenser and heat the reaction mixture to 80-90°C for 5-8 hours. Carbon dioxide will evolve during the reaction.
- After cooling, make the solution basic with NaOH to neutralize excess formic acid and deprotonate the amine.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude N,N-Dimethyldodecylamine.
- Purify the product by vacuum distillation.

Protocol 2: Synthesis of N,N-Dimethyldodecylamine N-Oxide (DDAO)

This protocol details the oxidation of the parent tertiary amine to its corresponding N-oxide using hydrogen peroxide.

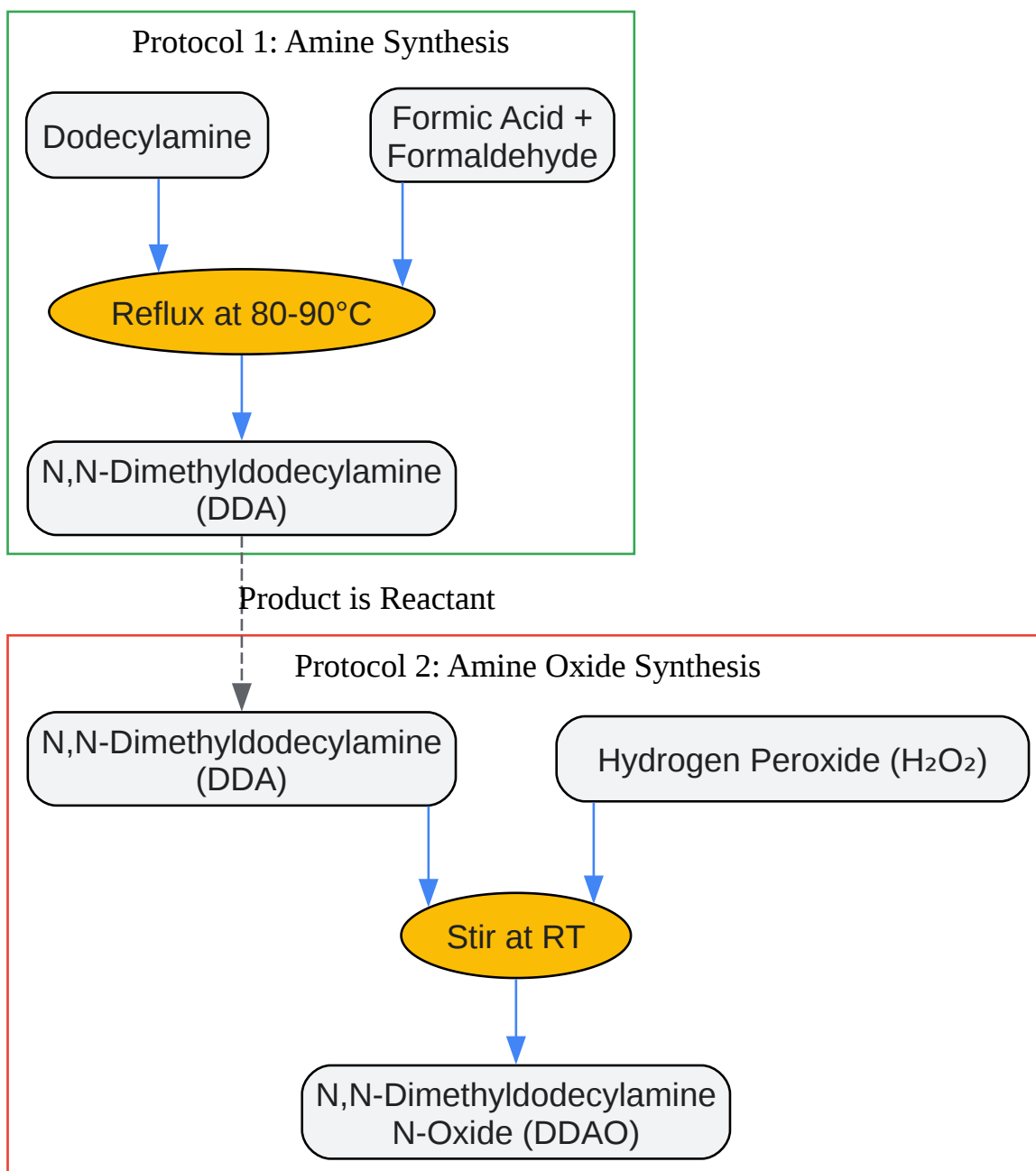
Causality: Hydrogen peroxide is an effective and clean oxidizing agent for this transformation. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks one of the oxygen atoms of H₂O₂, with water as the only byproduct. This method is environmentally friendly and avoids the use of metal catalysts.^[4]

Materials:

- N,N-Dimethyldodecylamine (DDA)
- Hydrogen Peroxide (30% solution)
- Ethanol (or another suitable solvent)
- Round-bottom flask

Procedure:

- Dissolve DDA (e.g., 0.07 mol) in ethanol in a round-bottom flask.
- Slowly add 30% hydrogen peroxide solution (e.g., 0.08 mol) to the flask while stirring. Maintain the temperature below 40°C, as the reaction can be exothermic.
- After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, any excess hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide (MnO₂) until oxygen evolution ceases, followed by filtration.
- The solvent is removed under reduced pressure to yield the N,N-Dimethyldodecylamine N-oxide product, typically as an aqueous solution or a solid.



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Synthesis workflow for DDA and its subsequent oxidation to DDAO.

Core Applications and Methodologies

Application: Nanoparticle Synthesis Capping Agent

N,N-Dimethylalkylamines are effective capping agents in the synthesis of metallic nanoparticles.[5]

Causality: The nitrogen atom's lone pair of electrons coordinates to the surface of the growing metal nanoparticle. The long alkyl chains then extend into the solvent, providing a steric barrier that prevents the nanoparticles from agglomerating.[6][7] This steric hindrance is crucial for controlling particle size and maintaining a stable colloidal dispersion.[8]

Protocol: Synthesis of Au(core)-Pd(shell) Nanoparticles This protocol is adapted from a method using N,N-Dimethyldodecylamine to create bimetallic core-shell nanoparticles in an organic medium.[5]

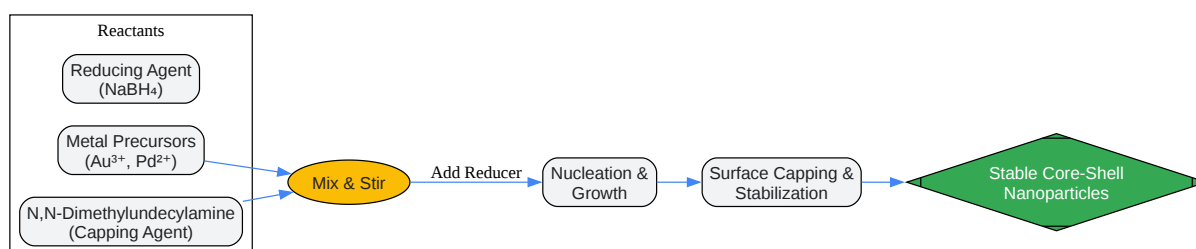
Materials:

- Gold(III) chloride (HAuCl_4) solution in toluene
- Palladium(II) chloride (PdCl_2) solution in toluene
- N,N-Dimethyldodecylamine (capping agent)
- Sodium borohydride (NaBH_4) solution in ethanol (reducing agent)
- Toluene (solvent)

Procedure:

- In a flask, mix the gold(III) and palladium(II) precursor solutions in toluene.
- Add N,N-Dimethyldodecylamine to the mixture. The molar ratio of capping agent to total metal ions is critical and should be optimized (e.g., start with a 10:1 ratio).
- Stir the solution vigorously for 30 minutes to ensure complexation of the metal ions with the amine.
- Add the ethanolic NaBH_4 solution dropwise to the mixture under vigorous stirring. The color of the solution will change, indicating nanoparticle formation.

- Continue stirring for 2-3 hours after the addition of the reducing agent is complete to ensure full reaction and particle stabilization.
- The resulting nanoparticle dispersion can be purified by centrifugation and redispersion in fresh toluene to remove excess reactants.
- Characterize the nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance) and Transmission Electron Microscopy (TEM) (for size and morphology).



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Workflow for the synthesis of capped metallic nanoparticles.

Application: Excipient in Topical Drug Delivery

Tertiary amines like **N,N-Dimethylundecylamine** can act as chemical penetration enhancers in topical and transdermal drug formulations.[9]

Causality: The long alkyl chain of the surfactant can temporarily and reversibly disrupt the highly organized lipid structure of the stratum corneum, the skin's primary barrier. By inserting itself into the lipid lamellae, it increases their fluidity, creating transient pathways that allow drug molecules to permeate more easily into the deeper layers of the skin.[9]

Protocol: Preparation of a Topical Microemulsion This protocol provides a general method for creating an oil-in-water (O/W) microemulsion for enhanced topical delivery of a lipophilic Active

Pharmaceutical Ingredient (API).

Materials:

- Lipophilic API
- Oil Phase (e.g., Isopropyl myristate)
- Aqueous Phase (e.g., Purified water)
- Primary Surfactant (e.g., Tween 80)
- Co-surfactant / Penetration Enhancer (**N,N-Dimethylundecylamine**)

Procedure:

- Prepare the Oil Phase: Dissolve the API in the chosen oil (e.g., isopropyl myristate).
- Prepare the Surfactant Mixture (S_{mix}): Mix the primary surfactant (Tween 80) and the co-surfactant (**N,N-Dimethylundecylamine**) at a predetermined ratio (e.g., 2:1 or 3:1). The optimal ratio must be determined during formulation development using pseudo-ternary phase diagrams.
- Form the Microemulsion: Slowly titrate the aqueous phase into the oil phase- S_{mix} mixture under constant, gentle stirring.
- Observe the mixture for clarity and low viscosity, which are characteristic of a microemulsion. The formation is spontaneous and requires low energy input.
- Equilibration: Allow the system to equilibrate for several hours before characterization.

Validation Protocol: In Vitro Skin Permeation Study This protocol uses Franz diffusion cells to quantify the enhancement effect of the formulation.[\[9\]](#)[\[10\]](#)

Materials:

- Franz diffusion cells

- Excised skin membrane (e.g., porcine ear or human cadaver skin)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Test Formulation (with **N,N-Dimethylundecylamine**)
- Control Formulation (without **N,N-Dimethylundecylamine**)
- HPLC or other suitable analytical system

Procedure:

- Mount the excised skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.
- Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are present.
- Equilibrate the skin for 30-60 minutes.
- Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
- Analyze the concentration of the API in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux (J_{ss}). The enhancement ratio (ER) can be calculated as $J_{ss}(\text{Test}) / J_{ss}(\text{Control})$.

Characterization and Validation Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property defining the concentration at which surfactant molecules begin to self-assemble into micelles.^[11] It is the point of maximum surface activity.

Causality: Below the CMC, surfactant molecules (monomers) adsorb at the air-water interface, progressively lowering the surface tension. When the interface becomes saturated, adding more surfactant forces the monomers to aggregate into micelles within the bulk solution to shield their hydrophobic tails from water. At this point, the surface tension remains relatively constant.^[11] This inflection point on a plot of surface tension vs. log concentration is the CMC.

Method: Surface Tensiometry (Wilhelmy Plate Method)

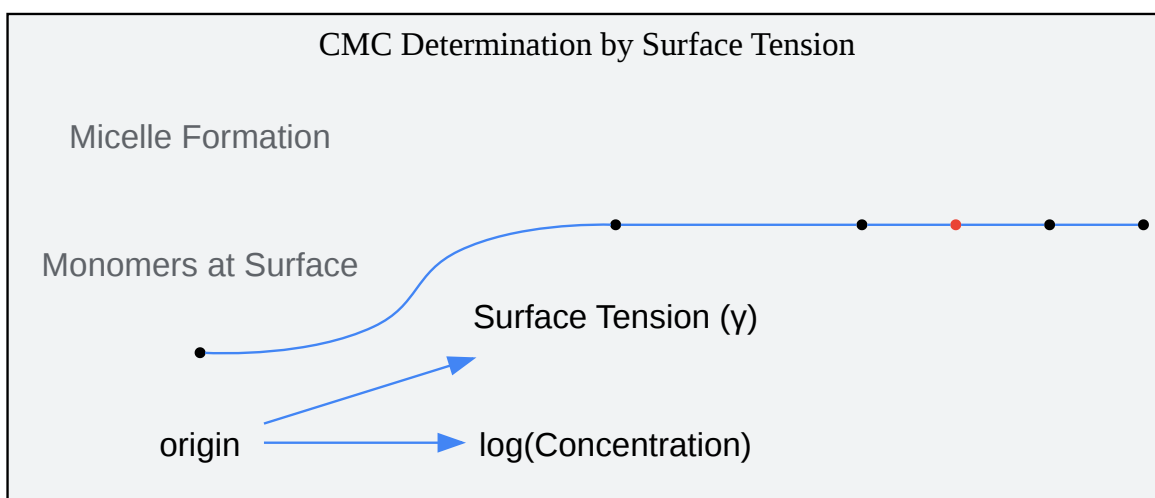
Materials:

- Force Tensiometer
- Wilhelmy Plate (platinum)
- High-purity water
- **N,N-Dimethyldodecylamine**
- Precision balance and glassware

Procedure:

- Prepare a stock solution of **N,N-Dimethyldodecylamine** in water. Note: Due to its low water solubility, a co-solvent or pH adjustment (to protonate the amine) may be necessary. Ensure the conditions are reported.
- Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10^{-6} M to 10^{-2} M).
- Calibrate the tensiometer using high-purity water.

- Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize contamination. Ensure the Wilhelmy plate is thoroughly cleaned and flamed between measurements.
- Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration ($\log C$).
- The CMC is determined from the intersection point of the two linear portions of the graph.



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Idealized plot of surface tension vs. concentration to find the CMC.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

When considering applications in drug delivery or personal care, assessing the potential cytotoxicity is a mandatory step for safety evaluation.[12]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to the test compound.[9]

Materials:

- Human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- **N,N-Dimethylundecylamine** stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **N,N-Dimethylundecylamine** in cell culture medium. Remove the old medium from the cells and add 100 μ L of the treatment solutions to the respective wells. Include untreated cells (negative control) and a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After incubation, remove the treatment medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
- Solubilization: Carefully remove the MTT medium and add 100 μ L of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the % viability against the surfactant concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Safety and Handling

- **Irritation:** Long-chain tertiary amines can be irritants to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
- **Toxicity:** While generally considered to have low systemic toxicity, their cytotoxic effects are concentration-dependent.[12][13] Their N-oxide derivatives can be cytotoxic at higher concentrations, primarily by disrupting cell membrane integrity.[13]
- **Environmental:** N,N-Dimethylalkylamines are very toxic to aquatic life. Avoid release into the environment.

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